molecular formula C12H17N B1616940 1-phenylazepane CAS No. 40832-99-3

1-phenylazepane

Cat. No.: B1616940
CAS No.: 40832-99-3
M. Wt: 175.27 g/mol
InChI Key: YMDZJGQBSPNMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenylazepane, is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The molecular formula of this compound is C12H17N, and it has a molecular weight of 175.2701 .

Chemical Reactions Analysis

1-phenylazepane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of azepinone derivatives .

Scientific Research Applications

1-phenylazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylazepane involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its anticonvulsive and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-phenylazepane can be compared with other similar compounds, such as:

    Azepane: A saturated seven-membered ring containing one nitrogen atom.

    Azepinone: A seven-membered ring containing one nitrogen atom and a carbonyl group.

    Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.

The uniqueness of this compound lies in its specific structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

40832-99-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-phenylazepane

InChI

InChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

YMDZJGQBSPNMEF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=CC=CC=C2

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2

Key on ui other cas no.

40832-99-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.